

# ARV-393: A Technical Guide to the BCL6-Targeting PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARV-393   |           |
| Cat. No.:            | B12365025 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ARV-393, also known as zaloblideg, is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade B-cell lymphoma 6 (BCL6). As a key transcriptional repressor and master regulator of germinal center B-cell development, BCL6 is a well-validated oncogenic driver in various B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). The aberrant expression of BCL6 is a common feature in these cancers, where it promotes proliferation and survival. ARV-393 offers a novel therapeutic modality by hijacking the body's natural protein disposal system to eliminate BCL6, thereby addressing a target that has been historically challenging to drug with conventional inhibitors. This document provides a comprehensive technical overview of ARV-393, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its characterization.

#### **Mechanism of Action**

ARV-393 is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2][3][4] This dual binding induces the formation of a ternary complex between BCL6 and the E3 ligase machinery.[3][5] The proximity facilitated by ARV-393 leads to the polyubiquitination of BCL6, marking it for recognition and subsequent degradation by the 26S proteasome.[3][5] This catalytic process results in the rapid and sustained elimination of the



BCL6 protein, inhibiting its downstream signaling pathways that are crucial for lymphoma cell survival and proliferation.





Click to download full resolution via product page

Mechanism of **ARV-393**-mediated BCL6 degradation.

## **BCL6 Signaling Pathway in Lymphoma**

BCL6 functions as a master transcriptional repressor, regulating a vast network of genes involved in critical cellular processes. In normal germinal center B-cells, its tightly controlled expression is essential for antibody affinity maturation. However, in lymphoma, its constitutive expression represses genes that control cell cycle checkpoints, DNA damage response, apoptosis, and terminal differentiation. This creates a cellular environment that tolerates rapid proliferation and genomic instability, key hallmarks of cancer. By degrading BCL6, **ARV-393** effectively removes this master regulator, leading to the re-expression of tumor suppressor genes and cell death.



Click to download full resolution via product page

Simplified BCL6 signaling pathway in lymphoma.

# Preclinical Data In Vitro Activity



**ARV-393** has demonstrated potent and rapid degradation of BCL6 in a variety of lymphoma cell lines.[2][6][7][8] In numerous DLBCL and Burkitt lymphoma cell lines, it achieved DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values of less than 1 nM.[2][9][6][8] Notably, in OCI-Ly1 cells, **ARV-393** induced over 90% degradation of BCL6 within two hours of treatment.[7]

| Cell Line | Туре             | DC50 (nM)   | GI50 (nM) |
|-----------|------------------|-------------|-----------|
| OCI-Ly1   | DLBCL (GCB)      | 0.06 - 0.33 | 0.2 - 9.8 |
| Farage    | DLBCL            | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-4  | DLBCL (GCB)      | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-6  | DLBCL (GCB)      | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly7   | DLBCL            | 0.06 - 0.33 | 0.2 - 9.8 |
| OCI-Ly10  | DLBCL            | 0.06 - 0.33 | 0.2 - 9.8 |
| SU-DHL-2  | DLBCL            | 0.06 - 0.33 | 0.2 - 9.8 |
| U-2932    | DLBCL            | 0.06 - 0.33 | 0.2 - 9.8 |
| Ramos     | Burkitt Lymphoma | 0.06        | 0.2 - 9.8 |
| Daudi     | Burkitt Lymphoma | 0.33        | 0.2 - 9.8 |

Data compiled from a BioWorld review of an Arvinas presentation.[7]

## **In Vivo Efficacy**

The potent in vitro activity of **ARV-393** translates to significant anti-tumor efficacy in in vivo models of lymphoma. Oral administration of **ARV-393** led to dose-dependent tumor growth inhibition (TGI) and, in some cases, tumor regressions in cell line-derived xenograft (CDX) models.[7]



| Xenograft Model | Dosing (mg/kg, p.o., q.d.) | Tumor Growth Inhibition<br>(TGI) |
|-----------------|----------------------------|----------------------------------|
| OCI-Ly1         | 3                          | 67%                              |
| 10              | 92%                        |                                  |
| 30              | 103%                       | _                                |
| OCI-Ly7         | 3                          | 70%                              |
| 10              | 88%                        |                                  |
| 30              | 96%                        | _                                |
| SU-DHL-2        | 3                          | 42%                              |
| 10              | 77%                        |                                  |
| 30              | 90%                        |                                  |
| SU-DHL-4        | 30                         | ~80%                             |

Data compiled from a BioWorld review of an Arvinas presentation.[7]

Furthermore, preclinical studies have shown that **ARV-393** in combination with standard-of-care agents (like R-CHOP) or other targeted therapies results in synergistic anti-tumor activity, including complete tumor regressions in all treated mice in some models.[10]

#### **Clinical Development**

**ARV-393** is currently being evaluated in a Phase 1, first-in-human, multicenter clinical trial (NCT06393738) in adult patients with relapsed or refractory non-Hodgkin lymphoma.[1][3][11] The primary objectives of the study are to assess the safety, tolerability, and pharmacokinetic profile of **ARV-393**, and to determine the recommended Phase 2 dose.[1][3] Secondary objectives include evaluating the preliminary anti-tumor activity of the drug.[1][3][12]

## **Experimental Protocols**

The following sections describe representative methodologies for the characterization of **ARV-393**.



#### **BCL6 Degradation by Western Blot**

This assay quantifies the reduction in BCL6 protein levels following treatment with ARV-393.

- Cell Culture and Treatment: Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are seeded in 6-well plates and allowed to adhere or stabilize. Cells are then treated with a dose-response of ARV-393 (e.g., 0.1 nM to 1 μM) or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are clarified by centrifugation.
- Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Western Blot: Equal amounts of protein (20-30 μg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.
- Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify band intensity, and BCL6 levels are normalized to the loading control. The DC50 is calculated from the dose-response curve.



Click to download full resolution via product page

Workflow for Western Blot analysis of BCL6 degradation.

### **Cell Viability Assay**

This assay measures the effect of **ARV-393**-induced BCL6 degradation on the proliferation and viability of lymphoma cells.



- Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
- Compound Treatment: Cells are treated with a serial dilution of **ARV-393** for an extended period (e.g., 72 hours) to allow for effects on cell growth.
- Viability Measurement: A viability reagent such as CellTiter-Glo® (Promega) or CCK-8 is added to the wells according to the manufacturer's instructions.
  - CellTiter-Glo®: Measures ATP levels as an indicator of metabolic activity. Luminescence is read on a plate reader.
  - CCK-8: A colorimetric assay where the amount of formazan dye generated by cellular dehydrogenases is proportional to the number of living cells. Absorbance is read on a plate reader.
- Data Analysis: The signal is normalized to vehicle-treated control cells to determine the percentage of viability. The GI50 is calculated by fitting the data to a dose-response curve.

#### **BCL6 Ubiquitination by Immunoprecipitation**

This assay confirms that **ARV-393** induces the ubiquitination of BCL6.

- Cell Treatment: Cells are treated with an effective concentration of ARV-393 and a
  proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated BCL6 to
  accumulate.
- Cell Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt proteinprotein interactions, followed by dilution in a non-denaturing buffer.
- Immunoprecipitation (IP): The lysate is pre-cleared with protein A/G agarose beads. BCL6 is then immunoprecipitated from the lysate by incubating with an anti-BCL6 antibody overnight, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
- Western Blot Analysis: The immunoprecipitated samples are washed, eluted in sample buffer, and then analyzed by Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on BCL6. A "smear" or ladder of high-molecular-weight bands indicates polyubiquitination.





Click to download full resolution via product page

Workflow for BCL6 ubiquitination assay.

#### Conclusion

**ARV-393** is a promising, orally bioavailable BCL6 PROTAC degrader with potent preclinical activity against B-cell lymphoma models. By effectively eliminating the BCL6 oncoprotein, it addresses a key driver of lymphomagenesis. The ongoing Phase 1 clinical trial will be critical in establishing the safety and efficacy of this novel therapeutic agent in patients with non-Hodgkin



lymphoma. The data presented herein provide a strong rationale for its continued development, both as a monotherapy and in combination with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Arvina's BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1stoncology.com [1stoncology.com]
- 11. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, ARV-393, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]
- 12. library.ehaweb.org [library.ehaweb.org]
- To cite this document: BenchChem. [ARV-393: A Technical Guide to the BCL6-Targeting PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365025#arv-393-as-a-bcl6-protac-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com